4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione
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Overview
Description
4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione typically involves the reaction of 2-chlorobenzylamine with 2-mercaptoquinazoline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, phase-transfer catalysis and metal-mediated reactions may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-one: Similar structure but with an oxygen atom instead of sulfur.
4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-imine: Contains an imine group instead of a thione group.
Uniqueness
4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and imine analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c17-13-7-3-1-5-11(13)9-10-18-15-12-6-2-4-8-14(12)19-16(21)20-15/h1-8H,9-10H2,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXLGRMRJNUJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC2=NC(=S)NC3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324532 |
Source
|
Record name | 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678867 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
688354-83-8 |
Source
|
Record name | 4-[2-(2-chlorophenyl)ethylamino]-1H-quinazoline-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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